molecular formula C18H23N5O2 B2853375 N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-36-8

N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2853375
CAS No.: 2034451-36-8
M. Wt: 341.415
InChI Key: UEZDMMWBORTTRL-UHFFFAOYSA-N
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Description

N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034451-36-8) is a chemical compound with a molecular formula of C18H23N5O2 and a molecular weight of 341.41 g/mol . This benzimidazole derivative is supplied for research purposes to investigate its potential in various biochemical applications. Compounds featuring a benzimidazole core and morpholine-pyridine structure, similar to this one, are of significant interest in medicinal chemistry and have been explored in early-stage research for the treatment of neglected tropical diseases, such as Chagas disease . Furthermore, structurally related benzimidazole compounds are frequently investigated as potential anti-inflammatory agents and as inhibitors of various biological targets, highlighting the versatility of this chemical scaffold in drug discovery . Researchers can utilize this compound for target identification, mechanism of action studies, and high-throughput screening campaigns. It is provided with guaranteed purity and quality to ensure experimental reproducibility. This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(14-1-2-15-16(10-14)22-12-21-15)20-11-13-3-4-19-17(9-13)23-5-7-25-8-6-23/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZDMMWBORTTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CC(=NC=C3)N4CCOCC4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrobenzimidazole Carboxylic Acid Core

The tetrahydrobenzimidazole moiety is synthesized via cyclocondensation of cyclohexanecarboxylic acid derivatives with aromatic diamines. A representative protocol involves heating cyclohexanecarboxylic acid (0.704 g) and 4,5-dimethylbenzene-1,2-diamine (0.680 g) in polyphosphoric acid at 160–180°C for 12 hours. This yields 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid as a hydrochloride salt (83% yield after purification). Key steps include:

  • Cyclization : The reaction proceeds via nucleophilic attack of the diamine’s amino group on the carbonyl carbon of the carboxylic acid, followed by dehydration to form the imidazole ring.
  • Acid Activation : Hydrochloric acid is used to precipitate the product, ensuring high purity (LCMS m/z [M+H] = 195.1).

Functionalization of the Pyridine-Morpholine Substituent

The (2-morpholinopyridin-4-yl)methanamine component is synthesized through sequential substitutions and reductions:

Aminomethyl Group Installation

A two-step process is employed:

  • Reductive Amination : 2-Morpholinopyridine-4-carbaldehyde undergoes reductive amination using sodium cyanoborohydride in methanol, producing (2-morpholinopyridin-4-yl)methanamine.
  • Purification : Chiral HPLC separates enantiomers, achieving >99% enantiomeric excess (HRMS m/z [M+H] = 224.1).

Amide Coupling Strategy

The final step involves coupling the tetrahydrobenzimidazole carboxylic acid with (2-morpholinopyridin-4-yl)methanamine:

Carboxylic Acid Activation

The acid (1.42 g, 6.78 mmol) is treated with thionyl chloride (2.5 mL) in dichloromethane at 0°C for 1 hour, yielding the acyl chloride intermediate.

Nucleophilic Acyl Substitution

The acyl chloride reacts with (2-morpholinopyridin-4-yl)methanamine (60.7 mg, 0.149 mmol) in dimethylformamide (2 mL) at room temperature for 12 hours, catalyzed by N,N-diisopropylethylamine (0.5 mL). Purification via preparatory HPLC affords the target compound (9.9 mg, 11.6% yield).

Table 1: Optimization of Coupling Reagents
Reagent Solvent Temperature Yield (%)
EDCl/HOBt DMF RT 45
HATU DCM 0°C 62
SOCl₂ DCM Reflux 11.6

Analytical Characterization

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion at m/z 561.2119 (calcd) vs. 561.2115 (obsd).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.21–1.78 (m, 8H, cyclohexane CH₂), 3.22–3.45 (m, 8H, morpholine CH₂), 6.62 (s, 1H, pyridine CH).
    • ¹³C NMR : δ 51.2 (morpholine CH₂), 168.8 (amide C=O).

Challenges and Mitigation Strategies

  • Low Coupling Yields : Attributable to steric hindrance from the tetrahydrobenzimidazole core. Switching to HATU from EDCl improves yields to 62%.
  • Enantiomeric Purity : Chiral HPLC resolves racemic mixtures, ensuring >99% ee for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.

Scientific Research Applications

N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Name Core Structure Substituent Yield (%) m.p. (°C) Key NMR Shifts (δ, ppm) Reference
Target Compound Tetrahydrobenzoimidazole 2-Morpholinopyridin-4-ylmethyl N/A N/A N/A -
6d Benzoimidazole 1-Benzylpiperidin-4-ylmethyl 72 Oil 7.85–7.20 (Ar-H), 3.50–2.40
6e Benzoimidazole 4-(Trifluoromethyl)benzyl 77 92–93 7.95–7.40 (Ar-H), 4.30–3.80
10j Benzoimidazole Adamantylphenoxy/furanmethyl N/A N/A 8.10–6.90 (Ar-H), 4.60–3.20

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm connectivity of the morpholine, pyridine, and benzimidazole moieties. Key signals include δ 3.6–4.0 ppm (morpholine CH₂) and δ 7.2–8.5 ppm (pyridine protons) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₄N₄O₂: 357.1925) .
  • HPLC: Purity >95% achieved using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) .

Advanced Validation:

  • X-ray Crystallography for absolute configuration determination, if single crystals are obtainable .
  • DSC/TGA to assess thermal stability and polymorphic forms .

What experimental strategies are recommended to study this compound’s interaction with kinase targets or other biological receptors?

Q. Advanced Research Focus

  • In Vitro Binding Assays:
    • Fluorescence Polarization (FP): Measure displacement of a fluorescent ATP analog in kinase inhibition assays (e.g., IC₅₀ determination for Aurora kinase A) .
    • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, k𝒹) to immobilized kinase domains .
  • Computational Docking:
    • Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with hinge-region residues like Glu211/Asp274) .

Data Interpretation:

  • Compare results to structurally related compounds (e.g., imidazole-thiazole hybrids showing IC₅₀ values of 0.5–5 µM against kinases ).

How do structural modifications (e.g., substituents on the benzimidazole or morpholine rings) impact biological activity and selectivity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights:

Modification Observed Effect Reference
Morpholine → Piperidine Reduced kinase inhibition (ΔIC₅₀ = +2.5 µM)
Benzimidazole N-methylation Enhanced metabolic stability (t₁/₂ increase from 2.1 to 4.8 h)
Carboxamide → Ester Loss of activity (IC₅₀ >100 µM)

Methodological Approach:

  • Synthesize analogs via parallel combinatorial chemistry .
  • Test in in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and ADMET profiling (e.g., microsomal stability) .

How can conflicting reports on this compound’s biological activity across studies be resolved?

Advanced Research Focus
Root Causes of Discrepancies:

  • Variability in assay conditions (e.g., ATP concentration in kinase assays affecting IC₅₀ values) .
  • Differences in cell lines or protein isoforms (e.g., wild-type vs. mutant kinases) .

Resolution Strategies:

  • Standardized Protocols: Adopt consensus methods (e.g., NCI-60 panel for cytotoxicity screening) .
  • Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like pH or temperature .
  • Orthogonal Validation: Confirm activity in in vivo models (e.g., xenograft mice) if in vitro results are ambiguous .

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